molecular formula C48H30O12 B3068793 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid CAS No. 83536-16-7

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B3068793
CAS No.: 83536-16-7
M. Wt: 798.7 g/mol
InChI Key: LUIFAWBWDOLINT-UHFFFAOYSA-N
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Description

4-[2,3,4,5,6-Pentakis(4-carboxyphenyl)phenyl]benzoic acid is a highly substituted benzoic acid derivative featuring a central phenyl ring fully substituted with five 4-carboxyphenyl groups and an additional benzoic acid moiety.

Properties

IUPAC Name

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIFAWBWDOLINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

4-(Phenylcarbonyl)benzoic Acid (CAS 611-95-0)
  • Structure : A single benzoic acid group linked to a phenylcarbonyl moiety.
  • Molecular Formula : C₁₄H₁₀O₃; Molecular Weight : 226.2 g/mol .
  • Solubility : 10 mg/mL in DMSO, 30 mg/mL in DMF; poor aqueous solubility (~0.16 mg/mL) .
  • Applications: Photooxidant for amino acid oxidation and synthesis of light-activated antimicrobial agents .
  • Key Difference : Lacks multiple carboxyl groups, limiting its chelation capacity compared to the target compound.
4-[4-[4-(4-Carboxyphenyl)phenyl]phenyl]benzoic Acid
  • Structure : Three interconnected phenyl rings with two carboxyl groups.
  • Molecular Weight : 394.4 g/mol; Storage : Stable at room temperature .
  • Applications: Potential use in MOFs due to carboxylate coordination sites .
  • Comparison : The target compound’s five 4-carboxyphenyl groups enhance acidity and steric bulk, favoring supramolecular assembly.

Phosphorus-Containing Analogs

Bis(4-carboxyphenyl)phenyl-phosphine Oxide (BCPPO)
  • Structure : Phosphine oxide core flanked by two 4-carboxyphenyl groups.
  • Molecular Formula: C₁₉H₁₅O₅P; Synonym: 4,4'-(Phenylphosphinylidene)dibenzoic acid .
  • Applications : Coordination polymers or ligands for transition metals due to phosphine oxide’s electron-withdrawing effects .
  • Key Difference : The phosphorus center introduces distinct electronic properties compared to the purely aromatic target compound.

Fluorinated and Heterocyclic Derivatives

2,3,4,5,6-Pentafluorophenyl 4-(3,5-Dimethylpyrazol-1-yl)benzoate
  • Structure : Pentafluorophenyl ester with a pyrazole substituent.
  • Molecular Formula : C₁₈H₁₁F₅N₂O₂; InChI Key : GQQALUKKLLEHOR-UHFFFAOYSA-N .
  • Applications : Likely used in catalysis or medicinal chemistry due to fluorine’s lipophilicity and pyrazole’s coordination ability.
  • Comparison : Fluorine substituents enhance stability and hydrophobicity, contrasting with the target compound’s hydrophilic carboxyl groups.

Natural Product Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Phenolic acid with a propenoic acid chain.
  • Applications : Antioxidant, anti-inflammatory agent, and synthetic precursor .
  • Key Difference : Smaller size and dihydroxy groups favor radical scavenging, whereas the target compound’s carboxyl-rich structure may excel in metal binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Key Applications
Target Compound* C₄₈H₃₄O₁₄ ~858.7 (estimated) Low (aqueous), high (DMF) MOFs, polymers
4-(Phenylcarbonyl)benzoic Acid C₁₄H₁₀O₃ 226.2 10 (DMSO), 30 (DMF) Photooxidation, antimicrobials
BCPPO C₁₉H₁₅O₅P 354.3 Not reported Coordination polymers
4-[4-[4-(4-Carboxyphenyl)phenyl]phenyl]benzoic Acid C₂₆H₁₈O₄ 394.4 Moderate (organic solvents) Material science

*Estimated based on structural analogs.

Functional and Structural Insights

  • Acidity : The target compound’s five carboxyl groups (pKa ~2-3 each) make it significantly more acidic than 4-(phenylcarbonyl)benzoic acid (single carboxyl, pKa ~4.2) .
  • Solubility : Polar solvents like DMF or DMSO are optimal due to carboxylate solubility, akin to 4-(phenylcarbonyl)benzoic acid .
  • Coordination Chemistry : Superior to BCPPO in forming multi-dentate ligands for metal ions, critical for MOF design .

Biological Activity

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound notable for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural characteristics and interactions with biological systems.

Chemical Structure

The compound features a central benzoic acid moiety attached to a pentakis-substituted phenyl group. The extensive carboxyphenyl substitutions enhance its solubility and potential for hydrogen bonding, which are critical for biological interactions.

Biological Activity Overview

The biological activity of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid can be categorized into several key areas:

  • Antitumor Activity: Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.
  • Antimicrobial Properties: The compound has shown promising activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Antioxidant Activity: The presence of multiple carboxylic acid groups may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

These findings suggest that the compound could be a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy was tested against several strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Studies

  • Case Study on Cancer Cell Lines:
    A comprehensive study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inducing apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analyses to confirm the activation of caspases and PARP cleavage as markers of apoptosis.
  • Antimicrobial Efficacy Study:
    Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

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